molecular formula C15H12Cl2N2O4S2 B2908212 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine CAS No. 681227-15-6

3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine

Cat. No.: B2908212
CAS No.: 681227-15-6
M. Wt: 419.29
InChI Key: PDDBTMXCOQQIDI-UHFFFAOYSA-N
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Description

3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine is a synthetic organic compound characterized by its unique chemical structure, which includes a thiazolidine ring substituted with dichlorophenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 3-nitrobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized using a thiazolidine-forming reagent, such as thiourea, under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-aminophenyl)thiazolidine.

    Oxidation: 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)sulfone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3,4-Dichlorophenyl)sulfonyl)-2-phenylthiazolidine.
  • 3-((3,4-Dichlorophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine.
  • 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-methylphenyl)thiazolidine.

Uniqueness

3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine is unique due to the presence of both dichlorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3,4-dichlorophenyl)sulfonyl-2-(3-nitrophenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O4S2/c16-13-5-4-12(9-14(13)17)25(22,23)18-6-7-24-15(18)10-2-1-3-11(8-10)19(20)21/h1-5,8-9,15H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDBTMXCOQQIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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